molecular formula C2H2F2O3 B14625332 (3R,5S)-3,5-Difluoro-1,2,4-trioxolane CAS No. 54892-64-7

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane

Cat. No.: B14625332
CAS No.: 54892-64-7
M. Wt: 112.03 g/mol
InChI Key: NZFDJFMBTIENAK-XIXRPRMCSA-N
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Description

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is a fluorinated derivative of the 1,2,4-trioxolane class, characterized by a five-membered ring containing three oxygen atoms and two fluorine substituents at the 3R and 5S positions. This compound is of significant interest due to its structural similarity to antimalarial peroxides like artemisinin and synthetic trioxolanes (e.g., artefenomel). The endoperoxide bridge (O–O bond) in its trioxolane ring is critical for its bioactivity, as it reacts with ferrous iron (Fe²⁺) in parasitic environments to generate cytotoxic radicals .

Properties

CAS No.

54892-64-7

Molecular Formula

C2H2F2O3

Molecular Weight

112.03 g/mol

IUPAC Name

(3S,5R)-3,5-difluoro-1,2,4-trioxolane

InChI

InChI=1S/C2H2F2O3/c3-1-5-2(4)7-6-1/h1-2H/t1-,2+

InChI Key

NZFDJFMBTIENAK-XIXRPRMCSA-N

Isomeric SMILES

[C@H]1(O[C@@H](OO1)F)F

Canonical SMILES

C1(OC(OO1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Difluoro-1,2,4-trioxolane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with hydrogen peroxide in the presence of a catalyst to form the trioxolane ring. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Industrial Production Methods

Industrial production of (3R,5S)-3,5-Difluoro-1,2,4-trioxolane may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to precisely control reaction parameters and improve safety. The use of biocatalysts and green chemistry principles is also explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of difluorinated alcohols or other reduced species.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,5S)-3,5-Difluoro-1,2,4-trioxolane exerts its effects involves interactions with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The trioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (3R,5S)-3,5-Difluoro-1,2,4-trioxolane with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane 3R-F, 5S-F ~164.1 (calculated) Fluorine enhances stability; stereospecific activity; Fe²⁺-activated Antimalarial (theoretical)
Artefenomel (OZ439) Spiroadamantane, methyl 399.4 Improved pharmacokinetics; Phase IIb trials; active in artemisinin-resistant parasites Antimalarial (clinical candidate)
3,5-Dipropyl-1,2,4-trioxolane 3,5-dipropyl 160.2 Derived from ozonolysis of 4-octene; unstable under reductive conditions Model compound for ozonide studies
3,5-Diphenyl-1,2,4-trioxolane 3,5-diphenyl 228.2 Aromatic substituents increase lipophilicity; used in proteomic studies Research tool for antimalarial mechanisms
Artemisinin Endoperoxide-lactone 282.3 Natural sesquiterpene; rapid parasite clearance; resistance emerging First-line antimalarial

Mechanism of Action

All 1,2,4-trioxolanes share a Fe²⁺-dependent mechanism, generating carbon-centered radicals that alkylate parasitic proteins and lipids, disrupting redox homeostasis . However, fluorination in (3R,5S)-3,5-Difluoro-1,2,4-trioxolane may alter:

  • Reactivity : Fluorine’s electronegativity could modulate the O–O bond cleavage efficiency, balancing radical generation and compound stability .
  • Target Specificity: Unlike SJ733 (a non-peroxide antimalarial targeting ATP4), fluorinated trioxolanes likely retain the "cluster bomb" proteomic alkylation profile observed in artemisinins .

Stability and Pharmacokinetics

  • Fluorinated vs. This contrasts with ozonolysis-derived trioxolanes (e.g., 3,5-dipropyl), which decompose readily under reductive conditions .
  • Compared to Artemisinin: Artemisinin’s lactone ring is susceptible to hydrolysis, whereas trioxolanes lack this liability. Artefenomel’s spiroadamantane group further improves oral bioavailability, a feature absent in the fluorinated analog .

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